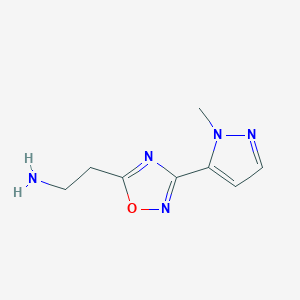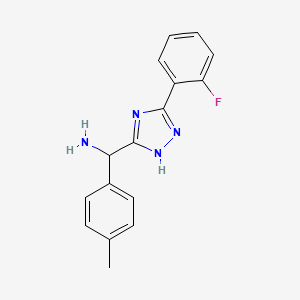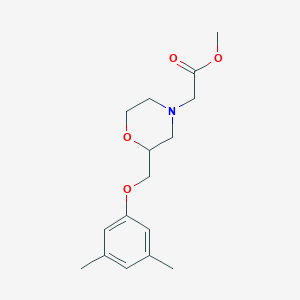
N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is a compound that features a unique structure combining an imidazole ring, a pyrimidine ring, and a benzene ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine typically involves multi-step reactions. One common method includes the condensation of 2-methyl-1H-imidazole with 4-chloropyrimidine under basic conditions to form the intermediate 6-(2-Methyl-1H-imidazol-1-yl)pyrimidine. This intermediate is then reacted with benzene-1,4-diamine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the functional groups on the pyrimidine or benzene rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated derivatives can be used as starting materials for substitution reactions with nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by blocking substrate binding or altering the enzyme’s conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1H-imidazole: A simpler imidazole derivative with similar biological activities.
4-Chloropyrimidine: A precursor used in the synthesis of various pyrimidine-based compounds.
Benzene-1,4-diamine: An aromatic diamine with applications in polymer synthesis and dye production
Uniqueness
N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is unique due to its combination of three distinct aromatic systems, which confer specific chemical and biological properties. This structural complexity allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C14H14N6 |
|---|---|
Poids moléculaire |
266.30 g/mol |
Nom IUPAC |
4-N-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine |
InChI |
InChI=1S/C14H14N6/c1-10-16-6-7-20(10)14-8-13(17-9-18-14)19-12-4-2-11(15)3-5-12/h2-9H,15H2,1H3,(H,17,18,19) |
Clé InChI |
QTZUJXRMAWLCBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1C2=NC=NC(=C2)NC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11790276.png)
![4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11790284.png)

![3,4,5,6,7,8-Hexahydro-2H-thiopyrano[3,2-c]pyridin-4-ol hydrochloride](/img/structure/B11790292.png)


![3-(Piperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11790319.png)






